molecular formula C13H21N B15272182 [1-(4-Ethylphenyl)ethyl](propan-2-yl)amine

[1-(4-Ethylphenyl)ethyl](propan-2-yl)amine

Cat. No.: B15272182
M. Wt: 191.31 g/mol
InChI Key: AIQFPTSRLYVBGT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)ethylamine is an organic compound with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . It is a derivative of phenylethylamine, where the phenyl ring is substituted with an ethyl group at the para position and the ethylamine moiety is further substituted with an isopropyl group. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)ethylamine typically involves the alkylation of 4-ethylphenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by nucleophilic substitution with isopropylamine .

Industrial Production Methods

While specific industrial production methods for 1-(4-Ethylphenyl)ethylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Ethylphenyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethylphenyl)ethylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring and the isopropyl group on the ethylamine moiety can lead to distinct interactions with molecular targets, making it a valuable compound for research purposes .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]propan-2-amine

InChI

InChI=1S/C13H21N/c1-5-12-6-8-13(9-7-12)11(4)14-10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

AIQFPTSRLYVBGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(C)C

Origin of Product

United States

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